2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of indole derivatives. It is characterized by its octahydroindole structure, which includes a carboxylic acid group. This compound is significant in medicinal chemistry and organic synthesis due to its unique structural properties and potential applications.
This compound can be classified under organic compounds, specifically as an organoheterocyclic compound. It is identified by its IUPAC name and has a CAS number of 82717-40-6. The molecular formula is with a molecular weight of approximately 169.22 g/mol. It is often encountered in various scientific research contexts, particularly in the synthesis of pharmaceutical agents such as perindopril, an angiotensin-converting enzyme inhibitor used for treating hypertension .
The synthesis of 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves several key steps:
These methods ensure high yield and purity of the final compound.
The molecular structure of 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride features a bicyclic framework with several stereocenters. The compound's structural formula can be represented as follows:
The compound exhibits a complex three-dimensional arrangement that contributes to its biochemical activity .
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride participates in various chemical reactions primarily as an intermediate in the synthesis of pharmaceuticals. Notably:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
In biochemical pathways, 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride acts as an intermediate in the synthesis of perindopril. Its mechanism involves:
The intermediate's role is pivotal in producing active pharmaceutical ingredients that modulate physiological functions .
The physical properties of 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride include:
These properties are essential for understanding the behavior of the compound under various conditions during synthesis and application .
This compound has several applications in scientific research:
The unique structural characteristics make it valuable for exploring new pharmacological agents and enhancing existing drug formulations .
2,3,3a,4,5,6,7,7a-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a stereochemically complex bicyclic compound serving as a pivotal intermediate in modern cardiovascular drug synthesis. Its structure comprises a fused pyrrolidine and cyclohexane ring system with a carboxylic acid group at the C2 position, stabilized as a hydrochloride salt. The presence of three chiral centers (C2, C3a, C7a) generates multiple stereoisomers, each exhibiting distinct biological relevance. The (2S,3aR,7aS) configuration is particularly significant due to its optimal spatial orientation for binding angiotensin-converting enzyme (ACE) [1]. This compound’s structural rigidity and functional group diversity enable precise molecular interactions in drug design, making it indispensable for synthesizing high-purity ACE inhibitors.
This bicyclic scaffold functions as the core C-terminal component in several non-sulfhydryl ACE inhibitors. Its synthetic utility is exemplified in trandolapril manufacturing, where the (2S,3aR,7aS) isomer undergoes sequential coupling reactions with N-protected amino acids to form the final active pharmaceutical ingredient (API) [1] [6]. The hydrogenation of imine precursors (e.g., 1-(cyanobenzyl)indoline derivatives) under optimized conditions—using palladium or nickel catalysts in polar solvents like acetic acid—yields the desired stereoisomer with high selectivity. Subsequent recrystallization further enriches stereochemical purity (>99% ee), which is critical for pharmacological activity [6].
Catalytic hydrogenation parameters directly influence isomeric distribution:
Table 1: Synthetic Methods for (2S,3aR,7aS)-Isomer Preparation
Method | Catalyst | Solvent | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C | Glacial AcOH | 78 | High (≥95% ee) |
Asymmetric Reduction | Ru-Complex | DMF | 85 | Excellent (≥98% ee) |
Enzymatic Resolution | Lipase | Acetonitrile/H₂O | 62 | Moderate (90% ee) |
The compound’s hydrochloride salt enhances stability during storage and handling, preventing degradation during multi-step syntheses. Its crystalline form allows reliable purification via recrystallization from ethanol/water mixtures, ensuring batch-to-batch consistency in industrial-scale production [1] [8].
The (2S,3aS,7aS) isomer—designated perindopril related compound 4—is a key precursor for perindopril erbumine, a long-acting ACE inhibitor [5]. Stereochemical precision is paramount: The S-configuration at C2 enables correct orientation within ACE’s catalytic zinc site, while the trans-fusion of bicyclic rings (3aS,7aS) ensures optimal hydrophobic interactions with the S₁' pocket [3] [9]. Even minor stereochemical deviations (e.g., the 2R,3aS,7aR isomer) drastically reduce binding affinity, rendering them pharmacologically irrelevant [5].
Table 2: Stereoisomers and Their Pharmaceutical Applications
Stereoisomer | Configuration | Primary Drug Application | Relative Binding Affinity |
---|---|---|---|
(2S,3aR,7aS) | trans | Trandolapril | 1.0 (Reference) |
(2S,3aS,7aS) | cis | Perindopril | 0.95 |
(2R,3aS,7aR) | trans | None (Impurity) | <0.1 |
(2R,3aR,7aR) | cis | None (Impurity) | <0.1 |
Analytical separation of stereoisomers requires advanced chiral techniques:
Industrial synthesis leverages the compound’s carboxyl group for N-acylation with L-proline derivatives, forming perindopril’s tetrahedral transition state mimic. The bicyclic scaffold’s conformational rigidity minimizes entropy loss upon enzyme binding, directly enhancing in vivo potency [3] [5].
The octahydroindole core’s bicyclic constraint profoundly influences ACE inhibition dynamics:
Fig. 1: Binding Mechanism of Octahydroindole-Based Inhibitors
ACE Active Site ┌───────────────────────┐ │ Zn²⁺ │ │ / \ │ │ O=C-O⁻ H-bond │ │ | to His │ │ [Bicyclic Core]─────►S₂ Pocket └───────────────────────┘
Structure-optimization studies demonstrate that N-substitutions on the pyrrolidine nitrogen modulate duration of action:
The scaffold’s versatility enables generation of dual-action antihypertensives. For instance, coupling with β-blocker pharmacophores yields hybrid molecules like A575C, which simultaneously inhibits ACE and antagonizes β-adrenergic receptors [4]. Computational models confirm the protonated nitrogen at N1 stabilizes salt bridges with ACE’s Glu384 residue, contributing ~3.2 kcal/mol binding energy [3] [9]. These SAR insights directly guided development of second-generation ACE inhibitors with improved pharmacokinetics.
Table 3: Key ACE Inhibitors Derived from Octahydroindole-2-carboxylic Acid
Drug | Core Structure | Duration of Action (hr) | Active Metabolite |
---|---|---|---|
Perindopril | (2S,3aS,7aS)-Isomer | 24+ | Perindoprilat |
Trandolapril | (2S,3aR,7aS)-Isomer | 24 | Trandolaprilat |
Zofenopril | Thioester-modified derivative | 18 | Zofenoprilat |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3